

Comparative Stability of cis- and trans-2-Octene: A Thermodynamic and Experimental Guide

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Compound of Interest

Compound Name: *trans*-2-Octene

Cat. No.: B089244

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative thermodynamic stability of cis- and **trans-2-octene**, supported by quantitative thermodynamic data and detailed experimental protocols for their determination. Understanding the stability of these geometric isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and comprehending structure-activity relationships in various chemical and pharmaceutical contexts.

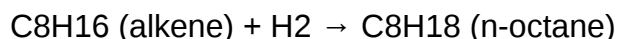
Thermochemical Stability Analysis

The difference in stability between cis- and **trans-2-octene** arises primarily from steric hindrance. In the cis isomer, the alkyl groups (a methyl group and a hexyl group) are positioned on the same side of the carbon-carbon double bond. This proximity results in van der Waals repulsion between the electron clouds of these substituents, introducing steric strain and raising the molecule's overall potential energy. Conversely, in the trans isomer, the alkyl groups are on opposite sides of the double bond, which minimizes this repulsive interaction and leads to a lower energy, more stable configuration.

The most direct method for quantifying this stability difference is through the comparison of their heats of hydrogenation ($\Delta H^\circ_{\text{hydrog}}$). This thermodynamic value represents the enthalpy change when the alkene is hydrogenated to its corresponding alkane, n-octane. A more stable alkene exists at a lower potential energy state and, consequently, releases less heat upon hydrogenation.



Quantitative Data Summary

The relative stability of cis- and **trans-2-octene** can be determined by calculating their heats of hydrogenation. This is achieved by using the standard enthalpies of formation (ΔH_f°) of the isomers and their common hydrogenation product, n-octane. The hydrogenation reaction is as follows:



The heat of hydrogenation is calculated using the formula:

$$\Delta H^\circ_{\text{hydrog}} = \Delta H_f^\circ(\text{n-octane}) - \Delta H_f^\circ(\text{alkene})$$

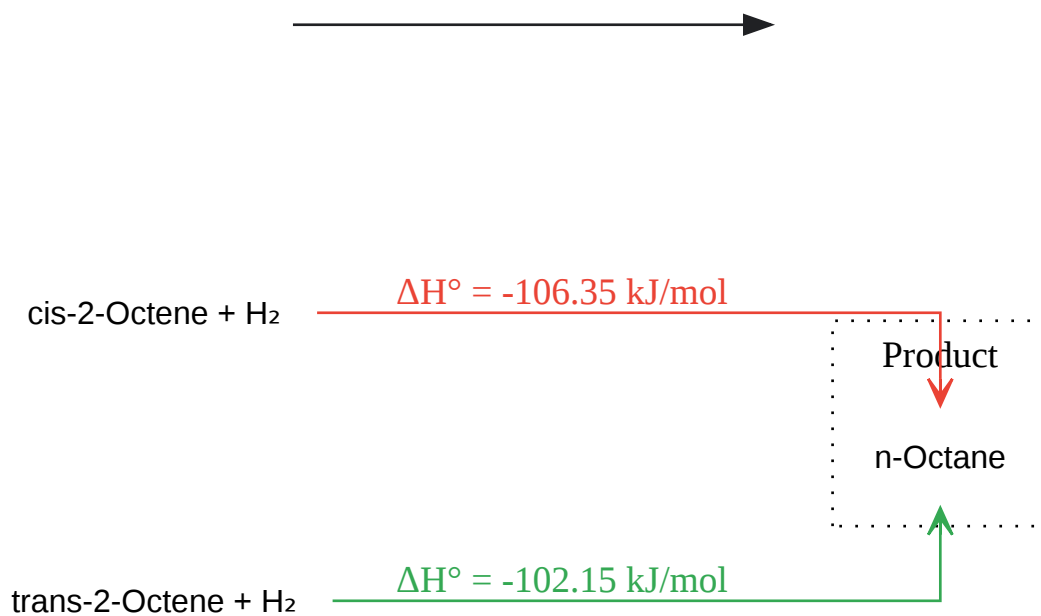
Isomer	Structure	Standard Enthalpy of Formation (ΔH_f°) (kJ/mol)	Calculated Heat of Hydrogenation ($\Delta H^\circ_{\text{hydrog}}$) (kJ/mol)	Relative Stability
cis-2-Octene		-102.1	-106.35	Less Stable
trans-2-Octene		-106.3	-102.15	More Stable

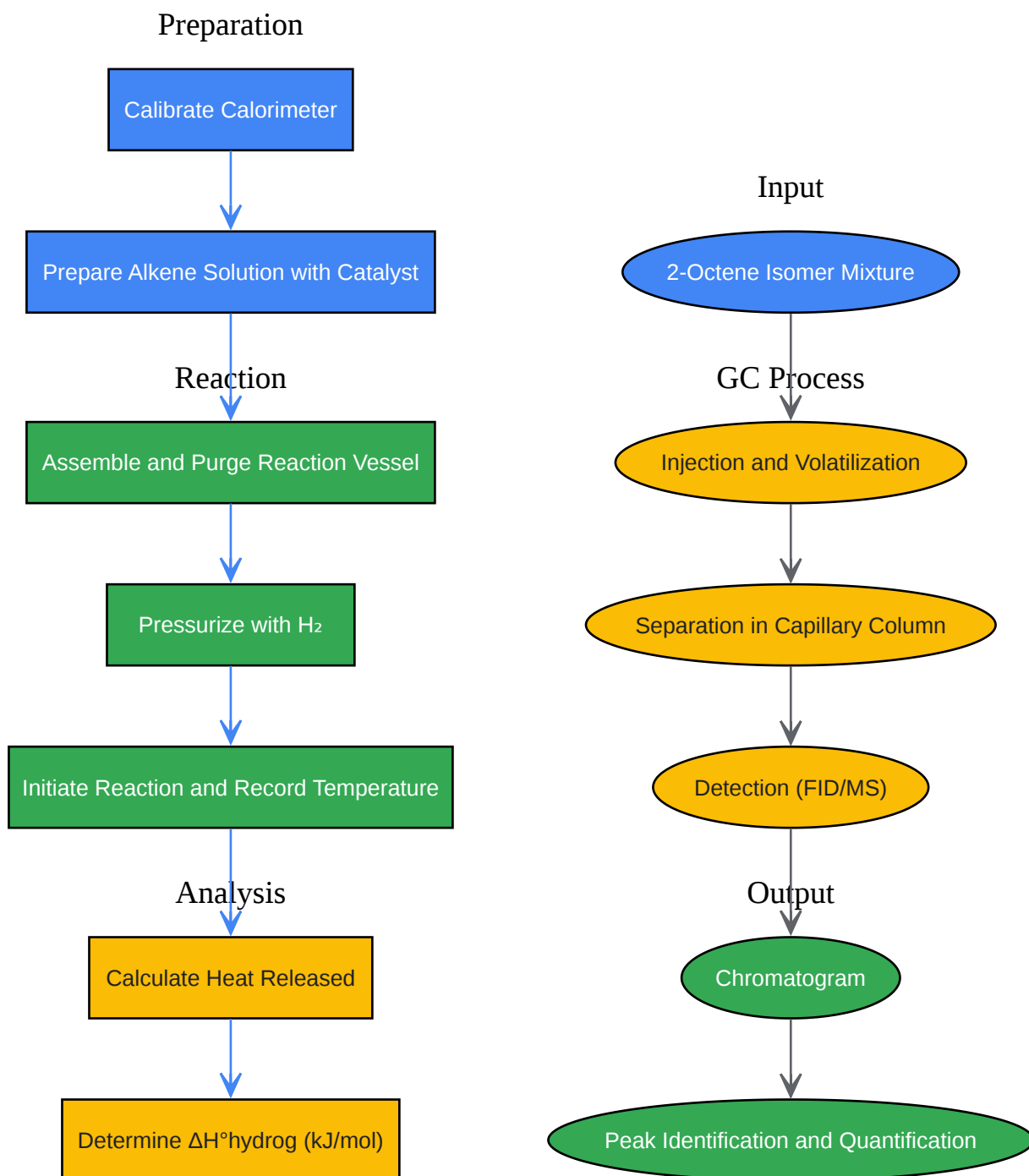
Note: The standard enthalpy of formation for n-octane (gas) is -208.45 kJ/mol.

The data clearly indicates that **trans-2-octene** is approximately 4.2 kJ/mol more stable than cis-2-octene. This is evidenced by its less exothermic heat of hydrogenation; less energy is released because it is already in a lower energy state compared to the cis isomer.

Visualization of Relative Stabilities

The following diagram illustrates the energy relationship between cis- and **trans-2-octene** and their hydrogenation to n-octane.





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